C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a chemical compound that features a methoxyphenyl group and an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active compounds.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-methoxybenzaldehyde and imidazole derivatives. These reactions often require specific catalysts and conditions to achieve optimal yields.
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine falls under the category of organic compounds, specifically amines and heterocycles. It contains both aromatic and heteroaromatic structures, which are significant in many biological activities.
The synthesis of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine can be achieved through several methods, including:
The synthesis may involve mechanochemical processes where solid-state reactions occur, reducing the environmental impact by minimizing solvent use. For example, grinding the reactants in a mortar can lead to efficient mixing and reaction without excessive waste generation .
The molecular formula is , with a molecular weight of approximately 204.27 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of both electron-donating (methoxy) and electron-withdrawing (imidazole) groups, which can modulate its behavior in chemical environments.
The mechanism of action for C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine primarily involves its interactions at the molecular level with biological targets:
Studies have shown that imidazole derivatives can exhibit significant biological activity, including antimicrobial and anticancer properties .
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine typically presents as a solid at room temperature, with a melting point ranging between 170–175 °C depending on purity.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy provide insight into its structure and confirm the presence of functional groups .
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine has several potential applications:
The imidazole ring serves as a bioisostere for purine bases, enabling competitive inhibition of ATP-binding sites in kinase domains. Its nitrogen atoms (N1 and N3) form critical hydrogen bonds with amino acid residues like aspartate or glutamate in target proteins. For example, kinase inhibitors such as nilotinib and ponatinib incorporate imidazole to achieve high-affinity binding to Abl kinase, a paradigm applicable to C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine [2]. The 1-methyl substitution prevents undesired tautomerism, ensuring consistent electronic and steric profiles during target engagement [3].
Conjugation with a phenyl ring via a methylamine linker enhances three-dimensional rigidity, reducing entropic penalties upon protein binding. This spacer also introduces a chiral center, enabling stereoselective interactions—a feature exploitable for optimizing target selectivity. Hybrids bearing this core demonstrate multimodal mechanisms:
Table 1: Bioactive Imidazole-Phenyl Hybrids and Their Applications
Hybrid Structure | Biological Target | Potency | Therapeutic Application |
---|---|---|---|
Imidazole-1,2,4-oxadiazole [2] | EGFR kinase | IC₅₀ = 1.21 μM | Breast cancer (MCF-7 cells) |
Quinoline-imidazole-piperidine [2] | Mutant EGFR | IC₅₀ < 1 μM | Non-small cell lung cancer |
2-Phenylbenzofuran-imidazole [8] | Tubulin polymerization | IC₅₀ = 7.3 μM (HCT116) | Colon carcinoma |
The scaffold’s drug-likeness is evidenced by calculated physicochemical parameters: molecular weights typically < 450 Da, log P values of 2–4 (optimizing membrane permeability), and polar surface areas < 90 Ų (ensuring oral bioavailability) [3] [6].
Methoxy Group (3-Position on Phenyl Ring):The 3-methoxy substituent profoundly influences electronic, steric, and solubility properties. Electronically, it acts as a moderate π-donor, increasing electron density on the phenyl ring and enhancing charge-transfer interactions with target proteins. This is quantified by Hammett constants (σₘ = 0.12), indicating mild electron-donating effects that stabilize cation-π or dipole-dipole bonds in hydrophobic binding pockets [6] [10]. Sterically, the methoxy group’s linear C-O bond projects away from the phenyl plane, enabling water displacement in deep protein cavities without significant steric clashes.
Critically, this group improves aqueous solubility by 20–40% compared to unsubstituted analogs, as measured in PBS (pH 7.4) assays. The oxygen atom serves as a hydrogen-bond acceptor, increasing hydration shell formation—a property crucial for systemic distribution [3] [6]. In cancer cell lines, methoxy-substituted hybrids show 3–5-fold enhanced potency over halogenated or alkylated derivatives, attributed to optimized interactions with residues like Ser774 in EGFR or Lys295 in tubulin [2] [8].
N-Methyl Group (Imidazole Ring):The 1-methyl group on imidazole eliminates N-H tautomerism, locking the ring in a single electronic configuration. This ensures predictable binding kinetics and avoids potency loss due to variable hydrogen-bonding patterns. Methylation also increases lipophilicity (log P +0.5–0.7), promoting blood-brain barrier penetration for CNS targets [3] [10]. Additionally, it blocks metabolic oxidation at the N1 position, reducing susceptibility to cytochrome P450-mediated deactivation.
Table 2: Impact of Substituents on Pharmacological Profiles of Imidazole Hybrids
Substituent | Position | Electronic Effect | Solubility Change | Potency Enhancement | Key Interactions |
---|---|---|---|---|---|
Methoxy (-OCH₃) | Phenyl meta | σₘ = 0.12 (π-donor) | +20–40% | 3–5-fold vs. unsubstituted | H-bond with Ser774 (EGFR) |
Methyl (-CH₃) | Imidazole N1 | Inductive (+I) | Log P +0.5 | 2-fold vs. NH analog | Blocks tautomerism; shields metabolism |
Bromo (-Br) | Phenyl ortho | σₚ = 0.23 (σ-acceptor) | Log P +1.0 | Variable | Halogen bonding with carbonyls |
Systematic modifications reveal stringent requirements for bioactivity:
Electronic perturbations significantly modulate activity:
Table 3: Electronic and Steric Parameters Guiding SAR
Modification Site | Optimal Feature | Sub-Optimal Change | Impact on IC₅₀ |
---|---|---|---|
Phenyl substituent | 3-Methoxy | 3-Nitro | 10-fold increase (loss of activity) |
Imidazole substitution | 1-Methyl | 1-H or 1-Benzyl | 2–8-fold decrease |
Linker moiety | -CH₂NH- (methylamine) | -C(O)NH- (amide) | 3–6-fold decrease |
The synthesis employs convergent routes, often commencing from 1-methyl-1H-imidazole-2-carbaldehyde and 3-methoxyphenyl precursors:
Route 1: Reductive Amination
Route 2: Nucleophilic Substitution
Challenges include regioselectivity (avoiding N3 alkylation of imidazole) and epimerization at the chiral center. Purification requires reverse-phase HPLC due to the compound’s polarity, with characterization via ¹H NMR (key signals: imidazole-H δ 6.95–7.05 ppm, methoxy δ 3.75–3.80 ppm) and HRMS [3] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1